1-Cyclohexylpiperidine-4-carboxylic acid mechanism of action
1-Cyclohexylpiperidine-4-carboxylic acid mechanism of action
The following technical guide details the pharmacological and structural role of 1-Cyclohexylpiperidine-4-carboxylic acid (also known as N-cyclohexylisonipecotic acid). This document treats the compound primarily as a privileged scaffold and bioactive intermediate, analyzing its mechanism through the lens of structure-activity relationships (SAR) and its specific utility in designing ligands for GPCRs (Histamine, Muscarinic) and ion channels.
Mechanism of Action, Structural Biology, and Experimental Protocols[1]
Executive Summary
1-Cyclohexylpiperidine-4-carboxylic acid (CAS: 63214-55-1; HCl Salt: 1185295-86-6) is a zwitterionic, amphiphilic pharmacophore widely utilized in medicinal chemistry. Unlike simple reagents, it acts as a bifunctional molecular anchor :
-
The Piperidine-4-carboxylic Acid Core: Mimics the transition state of peptide hydrolysis or acts as a bioisostere for
-aminobutyric acid (GABA), engaging polar/charged residues (e.g., Asp, Glu, Arg) in receptor binding pockets. -
The N-Cyclohexyl Moiety: Provides a bulky, lipophilic "shield" that occupies hydrophobic subsites (e.g., S2/S3 pockets in proteases or allosteric sites in GPCRs), significantly enhancing membrane permeability (LogP) compared to the parent isonipecotic acid.
Primary Pharmacological Classes:
-
Histamine H1 Antagonists: Core scaffold for second-generation antihistamines (e.g., Levocabastine analogs).
-
Sigma Receptor Ligands: The N-cyclohexylpiperidine motif is a classic high-affinity pharmacophore for
and receptors. -
Muscarinic Antagonists: Used to target M3 receptors in antispasmodic agents.
Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8]
| Property | Value / Description | Significance in Drug Design |
| IUPAC Name | 1-Cyclohexylpiperidine-4-carboxylic acid | Standard nomenclature.[1] |
| Molecular Weight | 211.30 g/mol (Free base) | Fragment-like; ideal for fragment-based drug discovery (FBDD). |
| pKa (Acid) | ~4.0 - 4.5 | Ionized (COO⁻) at physiological pH; forms salt bridges. |
| pKa (Base) | ~9.8 - 10.2 | Protonated (NH⁺) at physiological pH; key for cation-pi interactions. |
| LogP | ~2.1 (Predicted) | Significantly higher than isonipecotic acid (LogP ~ -2.5), allowing BBB penetration. |
| Topology | Amphiphilic Zwitterion | Bridges hydrophobic and hydrophilic domains in protein targets. |
Mechanism of Action: The "Privileged Scaffold" Hypothesis
The mechanism of action for 1-Cyclohexylpiperidine-4-carboxylic acid is defined by its ability to act as a molecular mimic in three distinct biological contexts.
A. The Histamine H1 Receptor Blockade (Antagonist Mode)
In H1 antagonists, the piperidine nitrogen serves as the essential cationic center that anchors the molecule to a conserved Aspartate (Asp107) residue in Transmembrane Domain 3 (TM3) of the GPCR.
-
Mechanism: The carboxylic acid moiety (often esterified or modified in final drugs) directs the orientation of the molecule, while the N-cyclohexyl group fits into a hydrophobic accessory pocket formed by aromatic residues (Trp, Phe) in TM6/TM7. This steric bulk prevents the conformational change required for receptor activation (G-protein coupling).
B. Sigma (
) Receptor Modulation
The N-cyclohexylpiperidine substructure is one of the most potent pharmacophores for
-
Mechanism: The basic nitrogen interacts with an acidic residue (likely Asp126 in
), while the cyclohexyl ring sits in a hydrophobic tunnel. The carboxylic acid at position 4 allows for further functionalization to tune selectivity between (chaperone activity) and (pro-apoptotic activity).
C. GABA Transport & Metabolism
While isonipecotic acid is a GABA-A agonist, the bulky N-cyclohexyl substitution sterically hinders binding to the orthosteric GABA-A site.
-
Mechanism Shift: Instead of direct agonism, this scaffold is often explored for GABA Transporter (GAT) inhibition . The lipophilic tail anchors the inhibitor in the membrane-proximal domain of the transporter, blocking the reuptake of GABA from the synaptic cleft.
Visualization: Pharmacophore & Synthesis Pathways
Diagram 1: Pharmacophore Interaction Map
This diagram illustrates how the scaffold bridges distinct domains within a theoretical GPCR binding pocket.
Caption: Interaction map showing the tripartite binding mode: Hydrophobic anchor (Cyclohexyl), Cationic pivot (Amine), and Polar effector (Carboxyl).
Diagram 2: Synthesis Workflow (Reductive Amination)
The standard protocol for generating this scaffold from accessible precursors.
Caption: Reductive amination pathway using sodium cyanoborohydride or triacetoxyborohydride to couple cyclohexanone with isonipecotic acid.
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
Objective: Synthesize 1-Cyclohexylpiperidine-4-carboxylic acid from isonipecotic acid.
-
Reagents:
-
Isonipecotic acid (1.0 eq)
-
Cyclohexanone (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq) or NaBH3CN.
-
Acetic acid (catalytic, to adjust pH to ~5-6).
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).
-
-
Procedure:
-
Step 1: Dissolve isonipecotic acid in DCE/MeOH. Add cyclohexanone and stir for 30 min to allow imine formation equilibrium.
-
Step 2: Add acetic acid (if using MeOH/NaBH3CN) to facilitate protonation of the imine.
-
Step 3: Add STAB portion-wise over 20 minutes at 0°C.
-
Step 4: Warm to Room Temperature (RT) and stir for 12–16 hours under Nitrogen atmosphere.
-
Step 5 (Quench): Quench with saturated aqueous NaHCO3.
-
Step 6 (Workup): Extract with DCM (x3). The product is zwitterionic; if it stays in the aqueous phase, adjust pH to isoelectric point (~7) or use n-Butanol for extraction.
-
Step 7 (Purification): Recrystallize from Ethanol/Ether or use ion-exchange chromatography if necessary.
-
Protocol B: In Vitro H1 Receptor Binding Assay (Screening Mode)
Objective: Determine the affinity (
-
System: CHO cells stably expressing human H1 receptor.
-
Radioligand: [3H]-Pyrilamine (Specific Activity ~ 80 Ci/mmol).
-
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.
-
Workflow:
-
Incubation: Mix membrane preparation (20 µg protein), [3H]-Pyrilamine (1 nM), and increasing concentrations of 1-Cyclohexylpiperidine-4-carboxylic acid (
to M). -
Time: Incubate for 60 min at 27°C.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Determine
and convert to using the Cheng-Prusoff equation. -
Self-Validation Check: Non-specific binding should be determined using 10 µM Triprolidine.
-
References
-
PubChem. (2025).[2] Compound Summary: 1-Cyclohexylpiperidine-4-carboxylic acid.[3][1][4] National Library of Medicine. Retrieved from [Link]
-
Kerr, D. I., & Ong, J. (1992).[5] GABA agonists and antagonists.[5] Medicinal Research Reviews, 12(6), 593–636.[5] (Contextual reference for Isonipecotic acid core).
-
Iorio, M. A., et al. (1991).[6] Synthesis and biological activity of 1-(1-phenylcyclohexyl)piperidines. (Contextual reference for Cyclohexylpiperidine pharmacophore SAR).
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-Cyclohexylpiperidine | C11H21N | CID 18724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CA1187080A - 1-(cyclohexyl)-4-aryl-4-piperidine-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. chemazone.com [chemazone.com]
- 5. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
